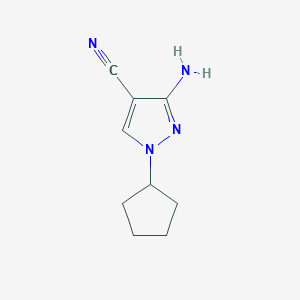

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-7-6-13(12-9(7)11)8-3-1-2-4-8/h6,8H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFXBAXRJTXECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561944 | |

| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122799-98-8 | |

| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a key building block in medicinal chemistry and drug development. The synthesis involves a multi-step process, commencing from readily available starting materials. This document outlines the reaction scheme, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a well-established route in pyrazole chemistry. A plausible and efficient method involves the condensation of cyclopentylhydrazine with a suitable activated three-carbon synthon, often derived from malononitrile. A common and effective precursor is (ethoxymethylene)malononitrile, which readily reacts with hydrazines to form the pyrazole ring system.

Alternatively, a three-component reaction involving a ketone (cyclopentanone), malononitrile, and a hydrazine source under specific catalytic conditions can also be envisioned as a direct approach to similar pyrazole structures. However, the pathway via (ethoxymethylene)malononitrile is well-documented for a variety of substituted pyrazoles and offers a reliable route.

A generalized two-step approach is outlined below, starting from malononitrile and triethyl orthoformate to generate the intermediate, followed by cyclization with cyclopentylhydrazine.

Reaction Scheme and Logic

The logical flow of the synthesis is depicted in the following diagram. The initial step involves the formation of an electrophilic intermediate, (ethoxymethylene)malononitrile, which then undergoes a nucleophilic attack by cyclopentylhydrazine, followed by an intramolecular cyclization and elimination to yield the final product.

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 3-amino-1-substituted-1H-pyrazole-4-carbonitriles and are adapted for the specific target compound.

Step 1: Synthesis of (Ethoxymethylene)malononitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.5 equivalents).

-

Catalyst Addition: Add acetic anhydride (2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess reagents and byproducts are typically removed by distillation under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate round-bottom flask, dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol.

-

Reagent Addition: To this solution, add cyclopentylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on reported yields for structurally similar compounds.

| Step | Reactants | Product | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Malononitrile, Triethyl Orthoformate | (Ethoxymethylene)malononitrile | Acetic Anhydride | Reflux | 2-4 | 85-95 |

| 2 | (Ethoxymethylene)malononitrile, Cyclopentylhydrazine | This compound | Ethanol | Reflux | 3-6 | 80-90 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Physicochemical Properties

The target compound, this compound, is identified by the following properties:

| Property | Value | Reference |

| CAS Number | 122799-98-8 | [1][2] |

| Molecular Formula | C₉H₁₂N₄ | [1][2] |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Purity | Typically ≥95% | [1][2] |

Logical Relationship of Key Entities

The following diagram illustrates the relationship between the key chemical entities involved in the synthesis.

Caption: Relationship between reactants, intermediate, and final product.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably performed in a standard organic chemistry laboratory. The described two-step method, utilizing common reagents, provides a high-yielding route to this valuable synthetic intermediate. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, alongside generalized experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 122799-98-8[1] |

| Molecular Formula | C₉H₁₂N₄[1] |

| Molecular Weight | 176.22 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for drug development. The following table summarizes the available and predicted properties for this compound. It is important to note that experimentally determined data for this specific molecule is limited; therefore, some values are based on computational predictions and should be verified through laboratory analysis.

| Property | Value | Status |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Not available | Experimental determination required |

| pKa | Not available | Experimental determination required |

| LogP | Not available | Experimental determination required |

| Purity | ≥95% | As cited by commercial suppliers[1] |

Experimental Protocols for Physicochemical Characterization

The following are generalized, standard protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow range typically indicates high purity.[2][3]

-

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's absorption and bioavailability.

-

Method: Shake-flask method.[4]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]

-

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values.

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.[6]

-

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.

-

Procedure:

-

A pre-saturated solution of n-octanol and water (or buffer) is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7][8][9][10][11]

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

-

Analysis: ¹H and ¹³C NMR spectra are acquired to identify the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural elucidation.[13][14][15][16]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[17][18][19][20][21]

-

Analysis: The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds in the molecule.[18][20]

-

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. westlab.com [westlab.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. jascoinc.com [jascoinc.com]

- 20. rtilab.com [rtilab.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. tutorchase.com [tutorchase.com]

- 23. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS number 122799-98-8

An In-depth Technical Guide to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS Number 122799-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the CAS number 122799-98-8. It belongs to the aminopyrazole class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound is increasingly utilized as a key building block in the synthesis of complex molecules for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its structural features, including the pyrazole core, an amino group, a nitrile moiety, and a cyclopentyl substituent, provide a versatile platform for the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and its primary application as a component of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 122799-98-8 | [1] |

| Molecular Formula | C9H12N4 | [1] |

| Molecular Weight | 176.2 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Solid | |

| Storage | Room temperature, in a dry and dark place |

Synthesis

A general, multi-step synthetic approach for related aminopyrazole carbonitriles often involves the following key transformations:

-

Formation of a β-ketonitrile or its enamine equivalent: This serves as the core three-carbon backbone.

-

Condensation with a substituted hydrazine: In this case, cyclopentylhydrazine would be the key reagent to introduce the cyclopentyl moiety at the N1 position of the pyrazole ring.

-

Cyclization: The condensation product undergoes cyclization to form the pyrazole ring.

-

Introduction of the amino and nitrile groups: These functionalities are typically incorporated from the starting materials.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.

Caption: Generalized synthetic workflow for 1-substituted 3-aminopyrazole-4-carbonitriles.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of this compound in modern drug discovery is as a protein degrader building block .[1] This designates its role in the construction of heterobifunctional molecules, most notably PROTACs.

The Role in PROTACs

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins. A PROTAC molecule typically consists of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The this compound scaffold is primarily utilized in the "warhead" portion of the PROTAC. The aminopyrazole core is a well-established pharmacophore for inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs). By incorporating this building block, a PROTAC can be designed to target a specific kinase for degradation.

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: Mechanism of action for a PROTAC utilizing a pyrazole-based warhead.

Potential Targets and Signaling Pathways

Given the prevalence of the pyrazole scaffold in kinase inhibitors, PROTACs derived from this compound are likely to target protein kinases involved in cell cycle regulation and cancer progression. A prominent family of such kinases are the Cyclin-Dependent Kinases (CDKs) .

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors has been a major focus of cancer research. By extension, inducing the degradation of specific CDKs via a PROTAC approach offers a promising therapeutic strategy.

The inhibition or degradation of CDKs can impact key signaling pathways, leading to cell cycle arrest and apoptosis. The diagram below depicts a simplified signaling pathway involving CDK and its potential disruption by a PROTAC.

Caption: Simplified CDK signaling pathway and the point of intervention for a CDK-targeting PROTAC.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, a general experimental procedure for the synthesis of related 3-amino-1-aryl-1H-pyrazole-4-carbonitriles can be adapted.

General Procedure for the Synthesis of 1-Substituted-3-amino-1H-pyrazole-4-carbonitriles:

-

Materials: A substituted hydrazine (e.g., cyclopentylhydrazine), a malononitrile derivative (e.g., (ethoxymethylene)malononitrile), and a suitable solvent (e.g., ethanol).

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted hydrazine in the solvent.

-

Step 2: Addition of Reagent: Slowly add an equimolar amount of the malononitrile derivative to the solution at room temperature.

-

Step 3: Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, solvent, and purification method) will need to be optimized for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery, particularly for the development of targeted protein degraders. Its inherent properties as a kinase-binding scaffold make it an attractive component for the design of PROTACs aimed at therapeutically relevant targets such as CDKs. While detailed public data on specific applications and synthesis protocols are still emerging, the foundational knowledge of pyrazole chemistry and targeted protein degradation provides a strong basis for its continued exploration and utilization in the development of novel therapeutics. Further research into molecules incorporating this scaffold is anticipated to yield significant advancements in the treatment of cancer and other diseases driven by protein dysregulation.

References

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising an aminopyrazole core with a cyclopentyl group and a nitrile moiety, make it a valuable intermediate in the development of targeted therapies. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant role in the production of kinase inhibitors, with a particular focus on the JAK-STAT signaling pathway.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern of this compound makes it an ideal precursor for molecules designed to interact with specific biological targets, offering a potent starting point for the synthesis of novel drug candidates.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 122799-98-8 | [2][3] |

| Molecular Formula | C9H12N4 | [2][3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Purity | ≥95% | [2][3] |

| Appearance | Not specified (typically off-white to light yellow solid) | - |

| Storage | Room temperature | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is integral to the production of several targeted pharmaceuticals. While specific industrial protocols are often proprietary, a general and plausible experimental procedure can be outlined based on established methods for the synthesis of substituted aminopyrazole carbonitriles.

General Synthetic Pathway

The synthesis generally proceeds through the formation of a β-ketonitrile intermediate, followed by cyclization with a hydrazine derivative. A key starting material is a cyclopentyl-substituted carbonyl compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis.

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

-

To a stirred suspension of a strong base, such as sodium hydride (NaH) or potassium hydride (KH) (1.0 eq), in an anhydrous solvent like tetrahydrofuran (THF) at an appropriate temperature (e.g., 60°C), add a solution of methyl cyclopentanecarboxylate (1.0 eq) and acetonitrile (1.0 eq) dropwise.[4]

-

Maintain the reaction mixture at this temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

-

After cooling, carefully quench the reaction with water.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.

-

Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 1-2.[4]

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropanenitrile, often as an oil.[4]

Step 2: Synthesis of this compound

-

Alternatively, and more commonly for related structures, the synthesis may proceed via an intermediate. For example, reacting 3-oxo-3-arylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate is a known method for producing 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.[5] Adapting this, 3-cyclopentyl-3-oxopropanenitrile could be reacted with a suitable reagent to facilitate cyclization with hydrazine.

-

A general procedure for the cyclization step is as follows: Dissolve the β-ketonitrile intermediate (1.0 eq) and cyclopentylhydrazine hydrochloride (1.0-1.2 eq) in a protic solvent such as ethanol or a dioxane/water mixture.

-

Add a base, such as triethylamine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.

-

Heat the mixture to reflux for a period determined by reaction monitoring (TLC), typically several hours.

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to afford this compound.

Role as a Pharmaceutical Intermediate in Kinase Inhibition

This compound is a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib.[6] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the regulation of the immune system and cell growth. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

As illustrated, Ruxolitinib, synthesized from this compound, acts as a potent inhibitor of JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to aberrant gene expression.

Quantitative Data

Quantitative data for this compound is primarily available from commercial suppliers. Research-specific quantitative data such as reaction yields for its specific synthesis are not consistently reported in publicly available literature.

| Data Point | Value | Source |

| Purity (Commercial) | ≥ 95.0% | [2][3] |

| Yield (for a related 3-amino-5-aryl-1H-pyrazole-4-carbonitrile) | Up to 93% | [5] |

Conclusion

This compound stands out as a critical pharmaceutical intermediate, particularly in the synthesis of targeted kinase inhibitors like Ruxolitinib. Its synthesis, while requiring careful control of reaction conditions, utilizes established chemical transformations. The aminopyrazole core provides a versatile scaffold for the development of potent and selective inhibitors of key signaling pathways, such as the JAK-STAT pathway. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this intermediate is paramount for the continued innovation of novel therapeutics. The information provided in this guide serves as a foundational resource for its application in medicinal chemistry and process development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS No. 122799-98-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of expected spectroscopic values derived from analogous structures and established synthetic protocols for related compounds.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The following nuclear magnetic resonance (NMR) data is predicted based on the analysis of similar pyrazole structures. Actual experimental values may vary.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | C5-H | |

| ~ 5.0 | s (br) | 2H | NH₂ | |

| ~ 4.5 | m | 1H | N-CH (cyclopentyl) | |

| ~ 2.0 - 1.6 | m | 8H | CH₂ (cyclopentyl) |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C3-NH₂ | |

| ~ 145 | C5 | |

| ~ 118 | CN | |

| ~ 85 | C4 | |

| ~ 60 | N-CH (cyclopentyl) | |

| ~ 33 | CH₂ (cyclopentyl) | |

| ~ 24 | CH₂ (cyclopentyl) |

Note: Predicted shifts are relative to TMS in a standard deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Expected Infrared (IR) Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (NH₂) |

| 2960 - 2870 | Medium | C-H stretching (cyclopentyl) |

| ~ 2220 | Strong | C≡N stretching (nitrile) |

| 1640 - 1600 | Medium | N-H bending (NH₂) |

| 1580 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

Table 3: Anticipated Mass Spectrometry (MS) Data

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 176.22 | [M]⁺, Molecular Ion (based on C₉H₁₂N₄)[1] |

| 149 | [M - HCN]⁺ |

| 108 | [M - C₅H₈]⁺ |

| 69 | [C₅H₉]⁺ (cyclopentyl cation) |

Experimental Protocols

The synthesis of 3-amino-1-substituted-1H-pyrazole-4-carbonitriles typically involves the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor. The following is a generalized protocol adapted from the synthesis of similar compounds.[2]

Synthesis of this compound

This procedure is a representative example and may require optimization.

Materials:

-

Cyclopentylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Triethylamine or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

-

To this mixture, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data, including identified therapeutic targets, for the compound 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. This guide, therefore, provides an analysis of potential therapeutic targets based on the well-documented biological activities of structurally related aminopyrazole-4-carbonitrile derivatives and the broader pyrazole class of compounds. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to a wide range of biological targets.[1][2][3]

Overview of the Aminopyrazole Scaffold

The aminopyrazole core is a versatile heterocyclic motif frequently employed in the design of bioactive molecules.[3][4] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4] The specific substitutions on the pyrazole ring play a critical role in determining the compound's biological target and potency. For this compound, the key structural features are the 3-amino group, the 1-cyclopentyl substituent, and the 4-carbonitrile moiety.

Potential Therapeutic Target Classes

Based on the activities of analogous compounds, several key therapeutic target classes can be postulated for this compound.

The aminopyrazole scaffold is a common core in the development of kinase inhibitors. Various kinases are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival, making them prime targets in oncology and inflammatory diseases.

-

Janus Kinases (JAKs): Derivatives of 3-aminopyrazole have been explored as inhibitors of Janus kinases, which are involved in cytokine signaling pathways implicated in autoimmune diseases and cancer. A highly potent and selective JAK1 inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, has been developed, showcasing the potential of this scaffold in targeting JAK family members.[5]

-

Cyclin-Dependent Kinases (CDKs): Certain 3-aminopyrazole-based molecules have been shown to selectively stabilize and inhibit CDKs, such as CDK16.[6] These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

-

Other Kinases (e.g., EGFR, HER-2, MEK): The broader pyrazole class has yielded inhibitors for a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Mitogen-activated protein kinase kinase (MEK).[1][7]

A generalized signaling pathway for kinase inhibition is depicted below.

Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory effects of pyrazoles can be mediated through various mechanisms.

-

Cyclooxygenase (COX) Inhibition: Some pyrazole analogs exhibit inhibitory activity against COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[8]

-

Amine Oxidase Inhibition: Certain pyrazole derivatives have been shown to inhibit amine oxidases, enzymes that can contribute to inflammatory processes.

The workflow for screening compounds for anti-inflammatory activity often involves initial in vitro enzyme assays followed by cell-based and in vivo models.

Quantitative Data for Related Pyrazole Derivatives

The following table summarizes inhibitory activities of various pyrazole derivatives against different therapeutic targets, illustrating the potential potency of this chemical class. It is important to note that these are not data for this compound.

| Compound Class | Target | IC50/ED50 | Reference |

| Pyrazole with Benzotiophenyl and Carboxylic Acid | COX-2 | 0.01 µM | [8] |

| Pyrazole with Benzotiophenyl and Carboxylic Acid | 5-LOX | 1.78 µM | [8] |

| Thiohydantoin-Pyrazole Derivatives | Anti-inflammatory (in vivo) | 55-62 µmol/kg | [8] |

| Pyrazole-containing Sulfonamide | Carbonic Anhydrase | - | [7] |

| Pyrazole Derivative | EGFR Tyrosine Kinase | 0.26 µM | [7] |

| Pyrazole Derivative | HER-2 Tyrosine Kinase | 0.20 µM | [7] |

| Pyrazole Derivative | BCR-Abl Kinase | 14.2 nM | [7] |

General Experimental Protocols

The following are generalized methodologies for assessing the activity of compounds against the potential target classes mentioned above.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Serially dilute the test compound in DMSO.

-

In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group.

-

Conclusion

While there is no direct experimental evidence for the therapeutic targets of this compound, the extensive research on the broader aminopyrazole class strongly suggests its potential as a modulator of several important biological targets. The most promising areas for investigation would be kinase inhibition (particularly within the JAK and CDK families) and anti-inflammatory pathways. The cyclopentyl group at the N1 position may influence selectivity and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for screening in various biological assays to elucidate its specific therapeutic potential. Further derivatization and structure-activity relationship studies could lead to the development of potent and selective therapeutic agents.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Pyrazole-Based Compounds: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged" structure in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive review of pyrazole-based compounds in drug discovery, focusing on their synthesis, biological activities, and the intricate signaling pathways they modulate.

Biological Activities of Pyrazole-Based Compounds: A Quantitative Overview

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data for representative pyrazole-based compounds across these therapeutic areas, providing a comparative analysis of their potency.

Anti-inflammatory Activity

A significant class of pyrazole-based drugs is the selective COX-2 inhibitors, such as celecoxib, which are widely used as anti-inflammatory agents.[1][2][3] The table below presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | H | SO2NH2 | >100 | 0.04 | >2500 | [1] |

| 2a | H | H | - | 19.87 (nM) | - | [4] |

| 3b | Cl | H | - | 39.43 (nM) | 22.21 | [4] |

| 4a | Br | H | - | 61.24 (nM) | 14.35 | [4] |

| 5b | F | H | - | 38.73 (nM) | 17.47 | [4] |

| 5e | OCH3 | H | - | 39.14 (nM) | 13.10 | [4] |

| T3 | Cl | - | 4.655 | 0.781 | 5.96 | [5] |

| T5 | Br | - | 5.596 | 0.781 | 7.16 | [5] |

| 2d | - | - | - | - | - | [6] |

| 2e | - | - | - | - | - | [6] |

| 2g | - | - | - | 80 (LOX) | - | [6] |

Note: IC50 values are presented as reported in the literature. nM to µM conversion may be necessary for direct comparison. A higher selectivity index indicates greater selectivity for COX-2.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated against various cancer cell lines. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways like EGFR, VEGFR-2, and PI3K/Akt.[7][8][9][10][11][12][13][14]

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 6b | HNO-97 | 10 | - | [15] |

| 6d | HNO-97 | 10.56 | - | [15] |

| 7a | HNO-97 | 48.6 | - | [15] |

| Compound 4a | HepG2 | 0.15 | EGFR | [11] |

| Compound 4b | HepG2 | - | EGFR | [11] |

| Compound 12 | HepG2 | 0.71 | EGFR, VEGFR-2 | [10] |

| Compound 13 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 1 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 2 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 4 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 8 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 11 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 15 | HepG2 | - | EGFR, VEGFR-2 | [10] |

| Compound 6b | Caco | 23.34 | PI3K/Akt | [12] |

| L2 | CFPAC-1 | 61.7 | - | [16] |

| L2 | PANC-1 | 104.7 | - | [16] |

| L2 | MDA-MB-231 | 189.3 | - | [16] |

| L3 | MCF-7 | 81.5 | - | [16] |

| L4 | MCF-7 | 185.5 | - | [16] |

| Compound 7a | A549, T-47D | - | EGFR | [17] |

| Compound 7b | A549, T-47D | - | EGFR | [17] |

| Compound 7g | A549, T-47D | - | EGFR | [17] |

| Compound 7l | A549, T-47D | - | EGFR | [17] |

| Compound 7m | A549, T-47D | - | EGFR | [17] |

| Compound 4 | A2780 | 8.57 (pIC50) | - | [18] |

| Compound 4 | MDA-MB-231 | 6.36 (pIC50) | - | [18] |

| Compound 5 | MDA-MB-231 | 5.90 (pIC50) | - | [18] |

| Compound 36 | B16F10 | 6.75 (pIC50) | - | [18] |

| Compound 41 | B16F10 | 6.51 (pIC50) | - | [18] |

| Compound 42 | B16F10 | 6.30 (pIC50) | - | [18] |

| Compound 43 | B16F10 | 6.73 (pIC50) | - | [18] |

| Compound 48 | PC-3 | 5.26 (pIC50) | - | [18] |

| Compound 55 | PC-3 | 5.32 (pIC50) | - | [18] |

| Compound 60 | PC-3 | 5.26 (pIC50) | - | [18] |

| Compound 7a | - | < Doxorubicin | - | [19] |

| Compound 8 | - | < Doxorubicin | - | [19] |

| Compound 18a | - | < Doxorubicin | - | [19] |

| Compound 20a | - | < Doxorubicin | - | [19] |

| Compound 17 | - | Comparable to Doxorubicin | - | [19] |

| Compound 20b | - | Comparable to Doxorubicin | - | [19] |

Note: pIC50 = -log(IC50 in M). A higher pIC50 value indicates greater potency.

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[20][21][22][23][24] The table below summarizes the minimum inhibitory concentration (MIC) values for several pyrazole-based compounds.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 21a | S. aureus | 62.5-125 | [21] |

| 21a | C. albicans | 2.9-7.8 | [21] |

| 21b | A. niger, B. subtilis, K. pneumoniae | Equal to standard | [21] |

| 21c | A. niger, S. aureus, B. subtilis, K. pneumoniae, E. coli | Equal to standard | [21] |

| 22 | Various bacteria and fungi | Remarkable activity | [21] |

| 3 | E. coli | 0.25 | [24] |

| 4 | S. epidermidis | 0.25 | [24] |

| 2 | A. niger | 1 | [24] |

| 10 | B. subtilis | 3.125 | [22] |

| 10 | B. thuringiensis | 6.25 | [22] |

| 10 | E. coli | 50 | [22] |

| 28d | E. coli, S. aureus | Weak to moderate | [22] |

| 28e | E. coli, S. aureus | Weak to moderate | [22] |

| 28f | C. albicans | 62.5 | [22] |

| 28g | E. coli, S. aureus | Good | [22] |

| 28h | E. coli, S. aureus | Weak to moderate | [22] |

| 28h | C. albicans | 62.5 | [22] |

| 67 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 0.98, 0.49, 0.98, 0.98 | [22] |

| 85 | C. albicans | 2500 | [22] |

Note: A lower MIC value indicates greater antimicrobial potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole-based compounds and the execution of critical biological assays.

Synthesis of Celecoxib[25][26][27][28][29]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[25]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.[25]

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[25]

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[25]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[25]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[25]

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.[25]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[25]

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[25]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[25]

Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition[30][31][32][33][34]

Reaction: 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.[26]

General Procedure: To a round-bottom flask loaded with enones (1 mmol), dissolved in the corresponding alcohol (10 mL for some compounds and 2 mL for others), the corresponding hydrazine hydrochloride (1.2 mmol) was added in one portion. The reaction was kept under vigorous stirring at room temperature for 15 minutes and then heated to reflux for another 16 hours.[27]

In Vitro COX Inhibition Assay[4][5][35][36]

Objective: To determine the IC50 values of pyrazole derivatives for COX-1 and COX-2.[25]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (pyrazole derivatives)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

Procedure:

-

The enzymes are pre-incubated with the test compounds at various concentrations for a specified time.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The concentration of PGE2 produced is quantified using an EIA kit.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)[20][21]

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against various microorganisms.

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Wells are created in the agar using a sterile borer.

-

Different concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) are added to the wells.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole-based compounds exert their therapeutic effects is crucial for rational drug design and development. This section visualizes the key signaling pathways targeted by these compounds using Graphviz.

Celecoxib: Selective COX-2 Inhibition

Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.[1][2][3][28][29] By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][3]

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Rimonabant: Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant, a pyrazole derivative, acts as an antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[30][31][32][33][34] CB1 receptors are primarily found in the central nervous system and are involved in regulating appetite, energy metabolism, and mood. By blocking the activation of CB1 receptors by endocannabinoids, rimonabant was developed to treat obesity and related metabolic disorders.

Caption: Rimonabant antagonizes the CB1 receptor, modulating appetite and energy balance.

Pyrazole-Based Kinase Inhibitors: Targeting Cancer Signaling

Many pyrazole-based compounds have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8][9][10][11][12][13][14]

Caption: Pyrazole inhibitors dually target EGFR and VEGFR-2, blocking cancer cell growth.

Caption: Pyrazole inhibitors block the PI3K/Akt pathway, reducing cancer cell survival.

Conclusion and Future Directions

The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity and potency, as well as novel drug delivery systems to improve their pharmacokinetic profiles. The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole core with other pharmacophores, also represents a promising avenue for the discovery of next-generation therapeutics. This comprehensive guide serves as a valuable resource for researchers dedicated to harnessing the full potential of pyrazole-based compounds in the ongoing quest for more effective and safer medicines.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. ClinPGx [clinpgx.org]

- 29. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 30. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

The Discovery and Development of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile and related aminopyrazole-based compounds. While specific research on the title compound is limited in publicly available literature, this document extrapolates from closely related analogs to present a comprehensive guide to its synthesis, potential biological activities, and mechanisms of action. The 3-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. This guide summarizes key quantitative data from related compounds, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-amino-1H-pyrazole-4-carbonitrile core, in particular, has garnered significant attention as a versatile synthon for the creation of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention. This guide focuses on the synthesis and potential biological significance of this compound, a representative member of this promising class of compounds.

Synthesis and Characterization

The synthesis of 3-amino-1-substituted-1H-pyrazole-4-carbonitriles typically proceeds through a multicomponent reaction, offering an efficient and modular approach to this scaffold. A plausible and commonly employed synthetic route for this compound is outlined below.

General Synthetic Scheme

A common method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a three-component condensation reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for analogous compounds.

Materials:

-

Cyclopentylhydrazine hydrochloride

-

Malononitrile

-

Triethoxymethane

-

Ethanol

-

Triethylamine

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

-

Formation of Ethoxymethylenemalononitrile: In a round-bottom flask, combine malononitrile (1 equivalent) and triethoxymethane (1.2 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, remove the excess triethoxymethane under reduced pressure to yield crude ethoxymethylenemalononitrile, which can be used in the next step without further purification.

-

Cyclization Reaction: Dissolve cyclopentylhydrazine hydrochloride (1 equivalent) in ethanol in a separate flask. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

To the solution of cyclopentylhydrazine, add the crude ethoxymethylenemalononitrile (1 equivalent) portion-wise.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Mechanism of Action

The 3-aminopyrazole scaffold is a key component of numerous kinase inhibitors.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition can modulate downstream signaling pathways involved in cell proliferation, survival, and inflammation.

Given the prevalence of this scaffold in kinase inhibitor design, it is highly probable that this compound would exhibit inhibitory activity against one or more protein kinases. Key kinase families frequently targeted by aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[5][6]

-

p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses, and its inhibition has therapeutic potential for inflammatory diseases.[7]

-

Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for autoimmune diseases and myeloproliferative neoplasms.

Representative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of action for a pyrazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway.

Quantitative Data Summary for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of several related 3-aminopyrazole derivatives against various kinases to provide a comparative context.

| Compound ID | Target Kinase | IC50 / EC50 (nM) | Reference Compound |

| 43d | CDK16 | 33 (EC50) | N/A |

| 1 | CDK2 | 4.6 (KD) | Promiscuous Inhibitor |

| 1 | CDK5 | 27.6 (KD) | Promiscuous Inhibitor |

| 1 | JNK3 | 26.1 (KD) | Promiscuous Inhibitor |

| 6 | FGFR2 (WT) | <1 | N/A |

| 6 | FGFR2 (V564F) | <1 | N/A |

| 19 | FGFR2 (WT) | 1.8 | N/A |

| 19 | FGFR2 (V564F) | 1.1 | N/A |

Data extracted from publications on related aminopyrazole-based kinase inhibitors.[5][8]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a microplate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope labeling.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. While this compound itself is not extensively characterized in the public domain, its structural similarity to a multitude of potent biological agents suggests significant therapeutic potential. Further research is warranted to synthesize and evaluate this specific compound and its derivatives against a broad panel of kinases to elucidate its bioactivity profile. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the cyclopentyl moiety and other substituents to enhance potency and selectivity for specific kinase targets. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related aminopyrazole compounds.

References

- 1. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions [agris.fao.org]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (C9H12N4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, with the molecular formula C9H12N4, is a heterocyclic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including roles as kinase inhibitors and anti-inflammatory agents. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic routes, and prospective applications in drug discovery and development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates from established synthetic methodologies for analogous pyrazole derivatives to provide a foundational understanding for researchers.

Chemical Properties and Data

This compound is characterized by a central pyrazole ring substituted with an amino group, a cyclopentyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties that are valuable for its use as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12N4 | [1][2] |

| Molecular Weight | 176.22 g/mol | [2] |

| CAS Number | 122799-98-8 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |

| Purity | Typically available at ≥95% | [1][2] |

Synthetic Methodologies

General Experimental Protocol: Cyclocondensation Reaction

The most common and direct route to N-substituted 3-aminopyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with a derivative of malononitrile. A likely precursor for the introduction of the carbon backbone is (1-ethoxyethylidene)malononitrile or a similar activated malononitrile derivative.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, (1-ethoxyethylidene)malononitrile (1.0-1.2 eq) is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Table 2: Hypothetical Experimental Parameters

| Parameter | Condition |

| Solvent | Ethanol, Isopropanol |

| Reactant Ratio | Cyclopentylhydrazine : (1-Ethoxyethylidene)malononitrile (1:1 to 1:1.2) |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 2-24 hours |

| Purification Method | Recrystallization or Column Chromatography |

Potential Biological Activity and Applications

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] While no specific biological data for this compound has been reported, its structural features suggest potential as an inhibitor of protein kinases.

The N-cyclopentyl group can provide favorable interactions within the hydrophobic pockets of kinase active sites. The 3-amino and 4-cyano groups are key pharmacophoric features that can participate in hydrogen bonding interactions with the hinge region of many kinases, a common binding motif for type I and type II kinase inhibitors.

Kinase Inhibition

Many N-substituted pyrazole derivatives have been developed as potent and selective kinase inhibitors for various therapeutic targets, including Janus kinases (JAKs), Aurora kinases, and others involved in cancer and inflammatory diseases.[3][5] The core structure of this compound makes it an attractive starting point or intermediate for the synthesis of novel kinase inhibitors.

Figure 2: Conceptual diagram of competitive kinase inhibition.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Biological Screening: Systematic screening of the compound against a panel of protein kinases to identify potential biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish structure-activity relationships and optimize potency and selectivity for any identified targets.

Conclusion

This compound is a promising, yet under-investigated, chemical entity. Its structural similarity to known biologically active pyrazole derivatives, particularly kinase inhibitors, suggests its potential as a valuable building block in drug discovery. This guide provides a foundational framework for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its chemical and biological properties.

References

- 1. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structural features, comprising a pyrazole core with strategically positioned amino and cyano functionalities, make it a versatile precursor for the synthesis of a variety of fused heterocyclic systems. Notably, this compound has gained significant attention as a crucial intermediate in the development of targeted therapeutics, especially kinase inhibitors.